{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
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Overview
Description
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride typically involves the reaction of ethoxymethyl oxadiazole with ethylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
Scientific Research Applications
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring plays a crucial role in its activity, allowing it to bind to various enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- {2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
- {2-[5-(Propoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
- {2-[5-(Butoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
Uniqueness
What sets {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride apart from similar compounds is its specific ethoxymethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where these properties are desired .
Properties
Molecular Formula |
C8H15N3O2 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C8H15N3O2/c1-3-12-6-8-10-7(11-13-8)4-5-9-2/h9H,3-6H2,1-2H3 |
InChI Key |
WZDZLDSITFXDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC(=NO1)CCNC |
Origin of Product |
United States |
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